
3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol is a fluorinated organic compound that features a pyridine ring substituted with an amino group and two fluorine atoms. The presence of fluorine atoms in the molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction using pentafluoropyridine and sodium azide, followed by further reactions to introduce the amino and hydroxyl groups . The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the availability of fluorinated synthetic blocks and effective fluorinating reagents facilitates the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include fluorinated ketones, aldehydes, amines, and alcohols. These products retain the unique properties imparted by the fluorine atoms, making them valuable intermediates in various chemical processes .
Scientific Research Applications
3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and fluoropyridines fused with carbo- and heterocycles. Examples include 2,3,4-fluoropyridines and perfluoroalkylpyridines .
Uniqueness
The uniqueness of 3-amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino and hydroxyl groups with fluorine atoms makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10F2N2O |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
3-amino-2,2-difluoro-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10,5-13)7(11)6-1-3-12-4-2-6/h1-4,7,13H,5,11H2 |
InChI Key |
SBSCQCYKMDEGSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(C(CO)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



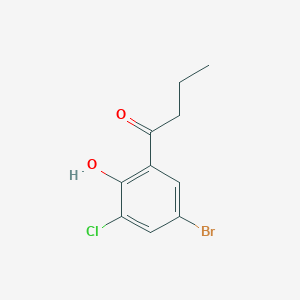
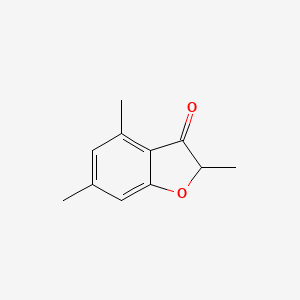
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
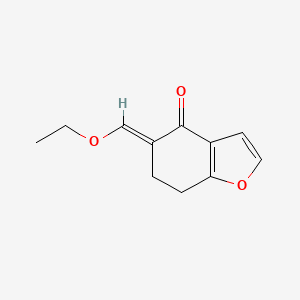

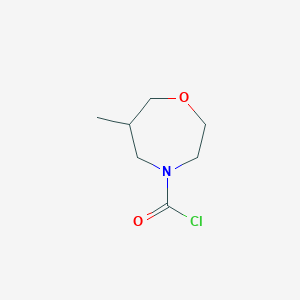
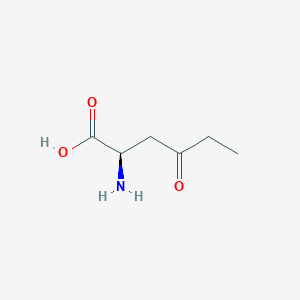
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
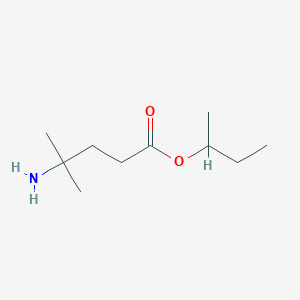
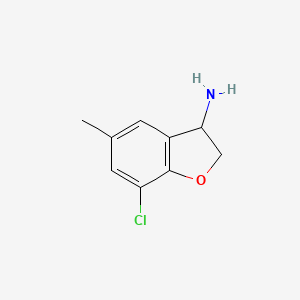
![1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)
amine](/img/structure/B13316820.png)
